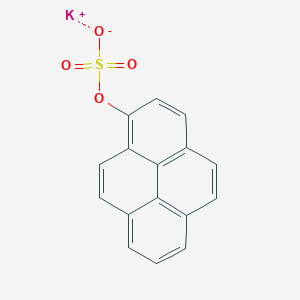
1-PyrenylPotassiumSulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-PyrenylPotassiumSulfate typically involves the sulfonation of pyrene followed by the neutralization with potassium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale sulfonation reactors and continuous flow systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
1-PyrenylPotassiumSulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly in the presence of halogens or nitrating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, controlled temperatures, and the presence of catalysts. Major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted pyrene compounds .
Applications De Recherche Scientifique
1-PyrenylPotassiumSulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard and in the synthesis of other complex organic molecules.
Biology: The compound serves as a biomarker for studying the exposure to polycyclic aromatic hydrocarbons in biological systems.
Medicine: Research is ongoing into its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-PyrenylPotassiumSulfate exerts its effects involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to changes in cellular processes. For example, it may inhibit certain metabolic pathways or activate detoxification enzymes, thereby influencing the biological response to polycyclic aromatic hydrocarbons .
Comparaison Avec Des Composés Similaires
1-PyrenylPotassiumSulfate can be compared with other similar compounds such as:
1-PyrenylSodiumSulfate: Similar in structure but with sodium instead of potassium.
1-PyrenylAmmoniumSulfate: Contains ammonium instead of potassium.
1-PyrenylLithiumSulfate: Lithium replaces potassium in this compound.
The uniqueness of this compound lies in its specific interactions and stability, which may differ from its sodium, ammonium, and lithium counterparts .
Propriétés
Formule moléculaire |
C16H9KO4S |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
potassium;pyren-1-yl sulfate |
InChI |
InChI=1S/C16H10O4S.K/c17-21(18,19)20-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11;/h1-9H,(H,17,18,19);/q;+1/p-1 |
Clé InChI |
SHDJVCZHQJNPGT-UHFFFAOYSA-M |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)OS(=O)(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


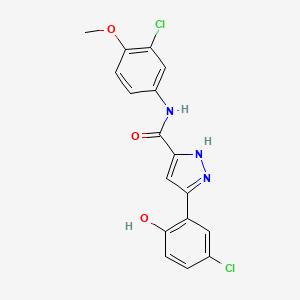
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090359.png)
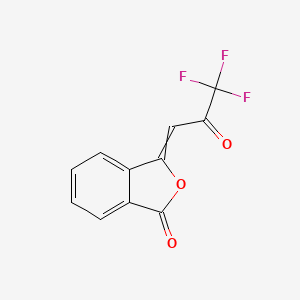
![7-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090372.png)
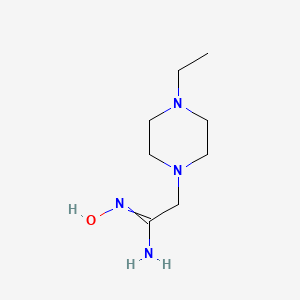
![[(4E,10E)-13,20-dihydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(22),4,10,18,20-pentaen-9-yl] carbamate](/img/structure/B14090392.png)
![6-amino-2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol](/img/structure/B14090393.png)
![2-[3-hydroxy-4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenoxy]acetohydrazide](/img/structure/B14090396.png)
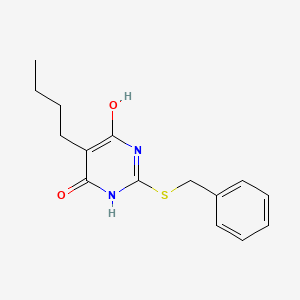
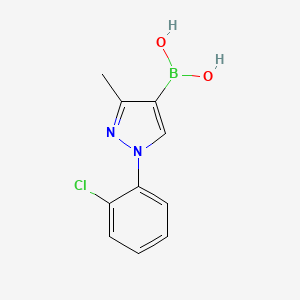
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090437.png)

![7-Chloro-1-(2,3-dimethoxyphenyl)-6-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090447.png)
![2-(3-Methoxypropyl)-1-[3-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090451.png)
